molecular formula C35H34N6O6S2 B2775529 N-(3,4-dimethoxyphenethyl)-6-((2-oxo-2-((4-sulfamoylphenethyl)amino)ethyl)thio)benzo[4,5]imidazo[1,2-c]quinazoline-3-carboxamide CAS No. 443670-88-0

N-(3,4-dimethoxyphenethyl)-6-((2-oxo-2-((4-sulfamoylphenethyl)amino)ethyl)thio)benzo[4,5]imidazo[1,2-c]quinazoline-3-carboxamide

Cat. No.: B2775529
CAS No.: 443670-88-0
M. Wt: 698.81
InChI Key: MBFQWCWICHLBOD-UHFFFAOYSA-N
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Description

The compound N-(3,4-dimethoxyphenethyl)-6-((2-oxo-2-((4-sulfamoylphenethyl)amino)ethyl)thio)benzo[4,5]imidazo[1,2-c]quinazoline-3-carboxamide is a complex organic molecule that features a benzimidazo[1,2-c]quinazoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenethyl)-6-((2-oxo-2-((4-sulfamoylphenethyl)amino)ethyl)thio)benzo[4,5]imidazo[1,2-c]quinazoline-3-carboxamide typically involves multi-step organic synthesis

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce or modify functional groups.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific functional groups with others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and sulfonyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

This compound has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-(3,4-dimethoxyphenethyl)-6-((2-oxo-2-((4-sulfamoylphenethyl)amino)ethyl)thio)benzo[4,5]imidazo[1,2-c]quinazoline-3-carboxamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in disease pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-quinolinecarboxamide, N-[3-[[[2-[4-(aminosulfonyl)phenyl]ethyl]amino]carbonyl]phenyl]-1,2-dihydro-2-oxo-
  • 2-((1-((4-substituted phenyl)amino)-4,5-dimethyl-1H-imidazol-2-yl)thio)-N-(6-substitutedbenzo[d]thiazol-2-yl)acetamide

Uniqueness

The uniqueness of N-(3,4-dimethoxyphenethyl)-6-((2-oxo-2-((4-sulfamoylphenethyl)amino)ethyl)thio)benzo[4,5]imidazo[1,2-c]quinazoline-3-carboxamide lies in its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its combination of functional groups and core structure allows for versatile interactions with various molecular targets, setting it apart from similar compounds.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-6-[2-oxo-2-[2-(4-sulfamoylphenyl)ethylamino]ethyl]sulfanylbenzimidazolo[1,2-c]quinazoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H34N6O6S2/c1-46-30-14-9-23(19-31(30)47-2)16-18-38-34(43)24-10-13-26-28(20-24)40-35(41-29-6-4-3-5-27(29)39-33(26)41)48-21-32(42)37-17-15-22-7-11-25(12-8-22)49(36,44)45/h3-14,19-20H,15-18,21H2,1-2H3,(H,37,42)(H,38,43)(H2,36,44,45)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBFQWCWICHLBOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=CC3=C(C=C2)C4=NC5=CC=CC=C5N4C(=N3)SCC(=O)NCCC6=CC=C(C=C6)S(=O)(=O)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H34N6O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

698.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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